molecular formula C39H69NO10 B1264133 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine

カタログ番号: B1264133
分子量: 712 g/mol
InChIキー: GIBYOMCZZPYVIB-CLTBVUQJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 8-(4-methoxyphenyl)octanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

科学的研究の応用

Synthesis and Structural Studies

  • Synthesis Approaches : Research by Pascher (1974) describes the synthesis of galactosylphytosphingosine, a related compound, using phytosphingosine from yeast and demonstrating the method for synthesizing galactosphingolipids. This synthesis includes glycosidation, hydrolysis, and N-acylation steps, indicating the compound's complex synthetic pathway (Pascher, 1974).

  • Structural Analysis and Synthesis : The synthesis of α-galactosyl cerebroside, a structure related to 1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine, has been detailed by Figueroa‐Pérez and Schmidt (2000), emphasizing the importance of stereoselective O-galactosylation in their synthetic strategy. This research contributes to understanding the structural complexities of similar glycosphingolipids (Figueroa‐Pérez & Schmidt, 2000).

  • Immunostimulatory Potential : A study by Costantino et al. (2002) on the synthesis of 2′-deoxy-α-galactosyl glycosphingolipids, closely related to the compound , highlights its potential in immunomodulation. This research demonstrates the compound's role in biological processes, especially in immune responses (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).

  • Chemical Properties and Synthesis Variations : Sawant et al. (2013) explored the synthesis of hydroxylated analogues of α-galactosyl ceramide, providing insights into the chemical properties and variations possible in synthesizing compounds similar to this compound. This work aids in understanding how structural changes can impact the compound's biological activities (Sawant, Hung, Chuang, Lin, Chen, Yu, & Luo, 2013).

Applications in Biological and Medical Research

  • Potential in Immunotherapy : Trappeniers et al. (2008) conducted research on α-Galactosyl ceramide (α-GalCer) analogues, closely related to the compound , examining their potential in immunotherapy. This study indicates the compound's relevance in developing treatments targeting immune cells, specifically NKT cells (Trappeniers, van Beneden, Decruy, Hillaert, Linclau, Elewaut, & van Calenbergh, 2008).

  • Investigations in Glycobiology : The study of glycosylinositolphosphoceramides in Aspergillus fumigatus by Simenel et al. (2007) contributes to our understanding of glycolipids like this compound. This research is significant in the field of glycobiology, particularly in fungal biology and host-pathogen interactions (Simenel, Coddeville, Delepierre, Latgé, & Fontaine, 2007).

特性

分子式

C39H69NO10

分子量

712 g/mol

IUPAC名

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-8-(4-methoxyphenyl)octanamide

InChI

InChI=1S/C39H69NO10/c1-3-4-5-6-7-8-9-10-11-12-15-18-21-32(42)35(44)31(28-49-39-38(47)37(46)36(45)33(27-41)50-39)40-34(43)22-19-16-13-14-17-20-29-23-25-30(48-2)26-24-29/h23-26,31-33,35-39,41-42,44-47H,3-22,27-28H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1

InChIキー

GIBYOMCZZPYVIB-CLTBVUQJSA-N

異性体SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)OC)O)O

正規SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)OC)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。